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molecular formula C7H13NO2 B1289303 Ethyl 2-(cyclopropylamino)acetate CAS No. 71922-62-8

Ethyl 2-(cyclopropylamino)acetate

Cat. No. B1289303
M. Wt: 143.18 g/mol
InChI Key: VOZPZBSGYPGXEE-UHFFFAOYSA-N
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Patent
US08106055B2

Procedure details

Bromoacetic acid ethyl ester (14.2 g, 9.37 ml, 84.8 mmol) was added dropwise to a soln. of cyclopropylamine (19.4 g; 23.5 ml, 0.34 mol) in EtOH (100 ml), while cooling with ice. The reaction mixture was stirred at RT for 18 h and then concentrated i. vac. Water was added to the residue and the mixture was extracted with CHCl3 (5×100 ml). The combined organic phases were washed with half-saturated sodium chloride soln., dried with Na2SO4 and concentrated i. vac. The crude product was distilled at approx. 85° C. under 24 mbar. Yield: 12.03 g (99%)
Quantity
9.37 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Br)[CH3:2].[CH:8]1([NH2:11])[CH2:10][CH2:9]1>CCO>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][NH:11][CH:8]1[CH2:10][CH2:9]1)[CH3:2]

Inputs

Step One
Name
Quantity
9.37 mL
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Two
Name
Quantity
23.5 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CHCl3 (5×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with half-saturated sodium chloride soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
, dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at approx. 85° C. under 24 mbar

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)OC(CNC1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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